molecular formula C37H58O8 B1250049 fomitoside F

fomitoside F

Cat. No.: B1250049
M. Wt: 630.8 g/mol
InChI Key: NLXRBHRYKXMKNJ-UHWFYCGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fomitoside F is a lanostane-type triterpene glycoside isolated from Fomitopsis species, a genus of polypore mushrooms known for producing structurally diverse bioactive metabolites. These compounds share a common lanostane triterpene backbone modified with glycosidic moieties, which influence their solubility, bioavailability, and biological activity .

Lanostane triterpenes are characterized by a 30-carbon skeleton derived from squalene cyclization. In Fomitopsis species, these compounds often exhibit anti-cancer, anti-inflammatory, and immunomodulatory properties. For example, fomitoside K (C₃₉H₆₂O₉) has demonstrated apoptosis-inducing activity in human oral squamous cell carcinomas (YD-10B) via mitochondrial signaling pathways .

Properties

Molecular Formula

C37H58O8

Molecular Weight

630.8 g/mol

IUPAC Name

[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] (2R)-2-[(3R,5R,10S,13R,14R,17R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoate

InChI

InChI=1S/C37H58O8/c1-21(2)10-9-11-23(32(42)45-33-31(41)30(40)27(39)20-43-33)24-14-18-37(8)26-12-13-28-34(4,5)29(44-22(3)38)16-17-35(28,6)25(26)15-19-36(24,37)7/h10,23-24,27-31,33,39-41H,9,11-20H2,1-8H3/t23-,24-,27-,28+,29-,30+,31-,33+,35-,36-,37+/m1/s1

InChI Key

NLXRBHRYKXMKNJ-UHWFYCGOSA-N

Isomeric SMILES

CC(=CCC[C@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)C)C)C(=O)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)C

Canonical SMILES

CC(=CCCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)C(=O)OC5C(C(C(CO5)O)O)O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fomitoside K (C₃₉H₆₂O₉)

  • Source : Fomitopsis nigra fruiting bodies .
  • Structural Features: A lanostane core with a glucose moiety at C-3 and hydroxyl groups at C-15 and C-23.
  • Bioactivity : Induces apoptosis in YD-10B cancer cells (IC₅₀ = 12.5 µM) by activating caspase-3 and -9 .
  • Key Difference: Fomitoside K lacks the C-24 methylene group present in fomitoside L and polyporenic acid derivatives, which may reduce its membrane permeability compared to non-glycosylated analogs .

Fomitoside L (C₄₀H₆₄O₁₀)

  • Source : Fomitopsis betulina .
  • Structural Features : Similar to fomitoside K but with an additional hydroxyl group at C-24 and a galactose substituent.
  • Key Difference : The galactose moiety enhances its solubility in aqueous environments compared to fomitoside K .

Polyporenic Acid M (C₃₂H₅₀O₅)

  • Source : Fomitopsis betulina .
  • Structural Features: A non-glycosylated lanostane triterpene with a ketone group at C-11 and a double bond at C-8/C-7.
  • Bioactivity : Inhibits COX-2 (IC₅₀ = 25.5 µM) and synergizes with doxorubicin in chemotherapy .
  • Key Difference : The absence of a glycoside chain increases its lipophilicity, enabling better penetration into lipid-rich tissues compared to fomitosides .

Comparative Data Table

Compound Molecular Formula Source Key Structural Features Bioactivity (IC₅₀ or EC₅₀) Reference
Fomitoside K C₃₉H₆₂O₉ Fomitopsis nigra Glucose at C-3, hydroxyls at C-15/C-23 Apoptosis in YD-10B (12.5 µM)
Fomitoside L C₄₀H₆₄O₁₀ Fomitopsis betulina Galactose at C-3, hydroxyl at C-24 Anti-leukemia (8.2 µM)
Polyporenic Acid M C₃₂H₅₀O₅ Fomitopsis betulina Non-glycosylated, ketone at C-11 COX-2 inhibition (25.5 µM)
Pachymic Acid C₃₃H₅₂O₅ Fomitopsis betulina Hydroxyl at C-3, acetyl group at C-16 Anti-cancer (14.3 µM)

Functional Comparison with Non-Fomitopsis Compounds

  • Boeravinone B (Rotenoid): This compound (C₂₀H₁₈O₆) inhibits both COX-1 and COX-2 (IC₅₀ = 21.7 µM and 25.5 µM, respectively), unlike fomitosides, which show selectivity for specific pathways .

Q & A

Q. What are the standard methodologies for isolating and purifying fomitoside F from natural sources?

Q. How can researchers validate the structural identity of fomitoside F?

Structural validation combines spectroscopic and computational methods:

  • NMR : Compare ¹H/¹³C chemical shifts with literature data, focusing on glycosidic proton signals (δ 4.5–5.5 ppm) and aglycone moieties.
  • MS : HR-ESI-MS should confirm the molecular formula (e.g., C₃₅H₅₆O₁₂) with <5 ppm mass error.
  • X-ray crystallography : If crystals are obtainable, compare unit cell parameters with known analogs . Discrepancies in spectral data may indicate isomerism or impurities, necessitating re-purification .

Q. What in vitro assays are suitable for preliminary bioactivity screening of fomitoside F?

Common assays include:

Bioactivity Assay Model Key Parameters
CytotoxicityMTT/WST-1 on cancer cell lines (e.g., HeLa, MCF-7)IC₅₀ values after 48–72h exposure
Anti-inflammatoryLPS-induced NO production in macrophages% inhibition at 10–100 μM
AntioxidantDPPH/ABTS radical scavengingEC₅₀ compared to ascorbic acid
Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results via dose-response curves .

Advanced Research Questions

Q. How can contradictory findings in fomitoside F’s pharmacological mechanisms be resolved?

Conflicting results (e.g., pro-apoptotic vs. anti-autophagy effects) often arise from variations in cell lines, concentrations, or exposure times. Address this by:

  • Dose-response profiling : Test a wide concentration range (1 nM–100 μM).
  • Pathway-specific inhibitors : Use inhibitors (e.g., caspase-3 for apoptosis) to isolate mechanisms.
  • Multi-omics integration : Combine transcriptomics and metabolomics to map signaling cascades . Systematic reviews (PRISMA guidelines) can contextualize discrepancies across studies .

Q. What strategies optimize fomitoside F’s bioavailability in preclinical models?

Low bioavailability due to poor solubility or rapid metabolism can be mitigated via:

  • Nanoformulations : Liposomal encapsulation (size: 100–200 nm) improves plasma half-life.
  • Prodrug design : Introduce acetyl groups to hydroxyl moieties to enhance intestinal absorption.
  • Pharmacokinetic studies : Monitor plasma levels in rodents using LC-MS/MS, calculating AUC and Cmax.

Q. How do researchers assess fomitoside F’s synergistic effects with existing therapeutics?

Use combination index (CI) models:

  • Chou-Talalay method : Calculate CI values (<1 = synergy) across varying ratios (e.g., 1:1 to 1:10).
  • Transcriptome profiling : Identify co-regulated pathways (e.g., PI3K/AKT and MAPK) using RNA-seq. Validate in vivo using xenograft models with dual-treatment arms .

Data Analysis & Reporting

Q. What statistical methods are critical for interpreting fomitoside F’s dose-dependent effects?

  • Non-linear regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀.
  • ANOVA with post-hoc tests : Compare means across treatment groups (p<0.05).
  • Principal Component Analysis (PCA) : Reduce dimensionality in omics datasets to identify key variables . Report confidence intervals and effect sizes to avoid overreliance on p-values .

Q. How should researchers document methodological limitations in fomitoside F studies?

Explicitly address:

  • Compound instability : Note degradation under light/heat via stability assays.
  • Batch variability : Report extraction yields (±SD) across multiple plant batches.
  • Model relevance : Discuss translatability of in vitro findings to in vivo systems .

Literature & Synthesis

Q. What frameworks guide systematic reviews of fomitoside F’s bioactivity?

Follow PRISMA 2020 guidelines:

  • Search strategy : Use databases (PubMed, SciFinder) with terms like “fomitoside F AND (cytotoxicity OR pharmacokinetics)”.
  • Risk of bias : Apply Cochrane ROB tool for in vivo studies .
  • Meta-analysis : Pool IC₅₀ values using random-effects models if heterogeneity is high (I² > 50%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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